1,4-Anhydro-beta-D-glucopyranose

Descripción general

Descripción

1,4-Anhydro-beta-D-glucopyranose, also known as Levoglucosan, is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It is a promising chemical platform that can be converted to different high added-value chemicals .

Synthesis Analysis

Levoglucosan is formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .Molecular Structure Analysis

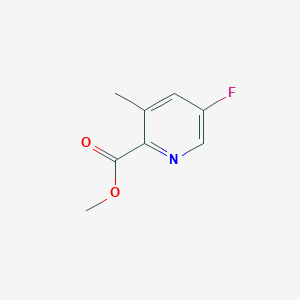

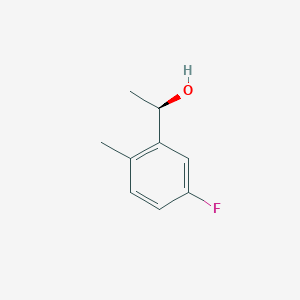

The molecular formula of 1,4-Anhydro-beta-D-glucopyranose is C6H10O5 . The molecular weight is 162.1406 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Levoglucosan can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .Physical And Chemical Properties Analysis

The molecular weight of 1,4-Anhydro-beta-D-glucopyranose is 162.1406 . The molecular formula is C6H10O5 .Aplicaciones Científicas De Investigación

Thermal Analysis

1,4-Anhydro-beta-D-glucopyranose undergoes various physical transformations, including solid-state transition, melting, evaporation, and chemical changes like polymerization and degradation. Its properties can be detected by thermal analysis, which is affected by different additives like zinc chloride and sodium hydroxide (Shafizadeh, Philpot, & Ostojic, 1971).

Chemical Synthesis

The compound is involved in the synthesis of other chemical structures. For example, α-D-glucopyranose derivatives rearrange to 1,4-anhydro-β-D-galactopyranoses in certain conditions, and this process is used in chemical synthesis (Bullock, Hough, & Richardson, 1971).

Biotechnological Applications

In biotechnology, it plays a role in the metabolism of certain bacteria. A bacterium identified as Arthrobacter sp. I-552 uses an enzyme to dehydrogenate 1,6-anhydro-beta-D-glucopyranose to 1,6-anhydro-beta-D-ribo-hexopyranos-3-ulose (Nakahara, Kitamura, Yamagishi, Shoun, & Yasui, 1994).

Pyrolysis and Polymerization Studies

The compound is significant in pyrolysis and polymerization research. Studies on its formation during glucose and cellulose pyrolysis help in understanding the mechanisms of anhydrosugar production (Hu et al., 2017). Additionally, its derivatives are used in the synthesis of polymers (Yoshida, Hattori, Choi, Arai, Funaoka, & Uryu, 1998).

Chemical Properties and Reactions

Research has been conducted on its synthesis from different precursors, exploring the chemical properties and potential applications in distinguishing between α, β-anomers (Akagi, Tejima, & Haga, 1962).

Enzymatic and Microbial Research

Enzymes and microbes that interact with 1,4-Anhydro-beta-D-glucopyranose are of interest. For example, research on 1,4-beta-D-glucan glucohydrolase from Torulopsis wickerhamii provides insights into its interaction with this compound (Himmel, Tucker, Lastick, Oh, Fox, Spindler, & Grohmann, 1986).

Material Science and Industry

In the material science and industrial context, 1,4-Anhydro-beta-D-glucopyranose derivatives have been explored as glycosyl donors for thioglycosidation reactions, which are important in synthetic chemistry (Wang, Sakairi, & Kuzuhara, 1990).

Potential Applications and Markets

The compound has potential applications and markets, especially in the context of biomass-derived products. Research in this area has explored its production and potential industrial uses (Longley & Fung, 1993).

Safety and Hazards

Direcciones Futuras

Levoglucosan might be a promising chemical platform. It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes . This suggests that it has vast application potential in the biomedical sector and also in various other sectors .

Propiedades

IUPAC Name |

(1S,3R,4S,5R,6R)-3-(hydroxymethyl)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-2-5-3(8)4(9)6(10-2)11-5/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSHLOSMXGRKX-UKFBFLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)

![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)

![4,4-Difluoro-1-[(3-iodophenyl)carbonyl]piperidine](/img/structure/B1456859.png)

![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)